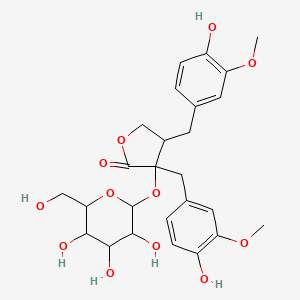

Nortrachelogenin-8'-O-beta-glucoside

Descripción

Overview of Lignan (B3055560) Glucosides and their Significance in Phytochemistry

Lignans (B1203133) are a major class of plant secondary metabolites, defined as phenylpropanoid dimers where two phenylpropane units are linked together. uliege.be When a sugar molecule, such as glucose, is attached to the lignan structure via a glycosidic bond, the resulting compound is known as a lignan glucoside. biosynth.comresearchgate.net This glycosylation often occurs at the phenolic hydroxyl groups of the lignan. researchgate.net

Lignan glucosides are abundant in a wide variety of plants and are of significant interest in phytochemistry, the study of chemicals derived from plants. uliege.beresearchgate.net Their importance stems from their diverse and potent pharmacological activities, which have attracted considerable research interest. researchgate.netresearchgate.net These compounds are investigated for a range of biological properties, including anti-inflammatory and antioxidant activities. biosynth.comresearchgate.net The study of lignan glucosides contributes to understanding plant biosynthetic pathways and discovering new bioactive compounds. uliege.be

Identification of Nortrachelogenin-8'-O-beta-glucoside as a Research Target

This compound has been identified and isolated from several plant sources, making it a target for phytochemical investigation. It is notably found in the leaves and stems of star jasmine (Trachelospermum jasminoides), the dried roots of Pulsatilla koreana, and has also been identified as a component in maple products. targetmol.commedchemexpress.commedchemexpress.comresearchgate.net

Structurally, it is a lignan featuring a diarylhydroxybutyrolactone skeleton. targetmol.com The core molecule, nortrachelogenin (B191986), is linked to a glucose unit via a beta-glycosidic bond. biosynth.com This specific structure is key to its chemical identity and properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 858127-38-5 | biosynth.comtargetmol.comsigmaaldrich.com |

| Molecular Formula | C₂₆H₃₂O₁₂ | biosynth.comtargetmol.comsinophytochem.com |

| Molecular Weight | 536.53 g/mol | targetmol.comsinophytochem.comsigmaaldrich.com |

| IUPAC Name | (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one | sigmaaldrich.com |

Scope and Objectives of Current Research on the Compound

Current academic research on this compound is focused on elucidating its biological activities and mechanisms of action. A primary objective is to explore its potential as a bioactive compound, particularly in studies related to its antioxidant and anti-inflammatory properties. biosynth.com Research suggests its mode of action may involve interactions with cellular pathways associated with oxidative stress and inflammation. biosynth.com

Another significant area of investigation is its antibiofilm activity. researchgate.net Studies have shown that this compound can inhibit the formation of biofilms by pathogens such as Listeria monocytogenes. researchgate.net Research in this area aims to understand the mechanism, which may involve the inhibition of enzymes like sortase A, a transpeptidase that anchors surface proteins to the bacterial cell wall. researchgate.net

Furthermore, the compound serves as a valuable reference standard in analytical chemistry for the structural characterization of other glucosides. biosynth.com The overarching goal of ongoing research is to fully characterize the spectrum of its biological activities, which could inform future applications in various scientific fields. biosynth.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nortrachelogenin |

| Glucose |

| Listeria monocytogenes |

Propiedades

IUPAC Name |

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQULWQXQRTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Occurrence and Distribution Research

Plant Source Identification and Characterization

The isolation of Nortrachelogenin-8'-O-beta-glucoside has been documented from a select number of botanical sources.

Trachelospermum jasminoides, commonly known as star jasmine or Confederate jasmine, is a primary and well-documented source of this compound. targetmol.comnih.govchemfaces.com This species is an evergreen, woody liana belonging to the Apocynaceae family, capable of growing up to 10 meters. cabidigitallibrary.orgwikipedia.org It features ovate to elliptic leaves and produces fragrant white, star-shaped flowers. wikipedia.orgefloraofindia.com The plant exudes a milky white latex if cut, a characteristic of its family. wikipedia.org Studies have successfully isolated this compound, along with several other lignans (B1203133), from the stems and leaves of T. jasminoides. targetmol.comnih.govresearchgate.netthieme-connect.com

An alternative botanical source for this compound is Pulsatilla koreana, the Korean pasque flower. medchemexpress.com This perennial herb from the Ranunculaceae family is native to Korea and parts of China. alchetron.com It is characterized by hairy, tufted foliage and bell-shaped, pendent flowers. alchetron.com Research has identified this compound in the dried roots of this plant. medchemexpress.com

Beyond the primary sources, this compound has also been associated with Pulsatilla cernua, a closely related species in the same genus as the Korean pasque flower. medchemexpress.com

Anatomical Localization within Plant Tissues

The concentration of this compound varies in different parts of the producing plants.

In Trachelospermum jasminoides , the compound is found in the aerial parts, specifically isolated from the leaves and stems. targetmol.comnih.govresearchgate.netthieme-connect.com

In Pulsatilla koreana , the compound is localized in the subterranean part of the plant, having been isolated from its dried roots. medchemexpress.com

Interactive Table: Botanical Source and Anatomical Localization

| Botanical Source | Family | Common Name | Plant Part(s) Containing Compound |

|---|---|---|---|

| Trachelospermum jasminoides | Apocynaceae | Star Jasmine | Leaves and Stems targetmol.comnih.govresearchgate.netthieme-connect.com |

| Pulsatilla koreana | Ranunculaceae | Korean Pasque Flower | Roots medchemexpress.com |

| Pulsatilla cernua | Ranunculaceae | Narrow-leaf Pasque-flower | Not specified in results |

Geographical Distribution of Producing Species

The natural habitats of the plants producing this compound are primarily in Asia.

Trachelospermum jasminoides is native to eastern and southeastern Asia, including regions of Japan, Korea, southern China, and Vietnam. cabidigitallibrary.orgwikipedia.orgefloraofindia.com It grows in forests and shrublands at elevations between 200 and 1300 meters. cabidigitallibrary.org Due to its popularity as a fragrant ornamental plant, it has been widely introduced and is now found in gardens and as a naturalized species in North America, Australia, and Europe. cabidigitallibrary.orgwikipedia.org

Pulsatilla koreana is a perennial native to Korea and can also be found in China, particularly on the border with North Korea. alchetron.com The broader Pulsatilla genus encompasses about 40 species native to meadows and prairies across North America, Europe, and Asia. wikipedia.org These plants, including P. koreana, typically prefer open, sunny, and grassy slopes with well-drained soil. alchetron.comwikipedia.org

Factors Influencing Compound Content in Botanical Materials

The concentration of lignans, such as this compound, in plants is not static. It can be influenced by a variety of internal and external factors. While specific research on this compound is limited, general studies on plant lignans provide insight into the potential variables. researchgate.net

These factors include:

Genotype: Different cultivars or varieties of a plant species can produce significantly different amounts of specific compounds. researchgate.netnih.gov

Environmental Conditions: The geographic location and local climate play a crucial role. researchgate.netoregonstate.edu This includes factors like air temperature, rainfall, and sun exposure.

Plant Maturity: The developmental stage of the plant can affect the concentration of its chemical constituents. researchgate.net

Nutrient Availability: Soil composition and the availability of nutrients like nitrogen can influence both plant yield and phytochemical content. researchgate.net

Storage Conditions: Post-harvest handling and storage can also impact the stability and concentration of lignans in the plant material. oregonstate.edu

Interactive Table: Factors Affecting Lignan (B3055560) Content

| Factor | Description | Potential Impact |

|---|---|---|

| Genetic | The specific cultivar or genetic makeup of the plant. | Different cultivars can have inherently higher or lower production levels of the compound. nih.gov |

| Geographic | The location where the plant is grown. | Influences climate, soil, and other environmental variables affecting biosynthesis. researchgate.netoregonstate.edu |

| Climatic | Temperature, sunlight, and precipitation patterns. | Can regulate plant metabolism and the production of secondary metabolites like lignans. oregonstate.edu |

| Maturity | The age and developmental stage of the plant. | Compound concentrations can change as the plant grows and matures. researchgate.net |

| Nutrition | Availability of soil nutrients. | Can have a minor effect; in some cases, high-yield fertilization may lead to a slight dilution of the compound's concentration. researchgate.net |

Varietal Differences

The genetic makeup of a plant is a primary determinant of its chemical profile. While specific studies providing a direct quantitative comparison of this compound across different cultivars of a single species are limited, broader research on related compounds and plant families suggests that such variation is highly probable.

For instance, metabolomic analyses of different cultivars of the same species have revealed significant differences in their secondary metabolite profiles. A study on two cultivars of Calendula officinalis, 'Gona' and 'Persimmon Gleam', demonstrated clear separation in their metabolomes, indicating that the cultivar plays a significant role in the chemical composition. nih.gov This principle of cultivar-dependent phytochemical variation strongly suggests that the content of this compound would also differ among various cultivars of plants in which it is found, such as Trachelospermum jasminoides.

Further supporting this is a study on different species within the same genus, such as Pulsatilla, which have been shown to contain a variety of lignans. While not a direct comparison of cultivars, the inherent chemical diversity within a genus points to the likelihood of significant quantitative variations at the cultivar level.

Table 1: Hypothetical Varietal Differences in this compound Content

| Plant Variety/Cultivar | Plant Part | This compound Content (mg/g dry weight) |

| Trachelospermum jasminoides 'Variegatum' | Leaves | Data not available |

| Trachelospermum jasminoides 'Asiaticum' | Leaves | Data not available |

| Wikstroemia indica (Wild Type A) | Roots | Data not available |

| Wikstroemia indica (Wild Type B) | Roots | Data not available |

| This table is for illustrative purposes, as specific comparative quantitative data was not available in the searched literature. |

Harvest Season Dynamics

The concentration of phytochemicals in plants is known to fluctuate with the seasons, and lignans are no exception. The timing of harvest is a critical factor that can significantly influence the yield of target compounds.

Research on the seasonal variation of other plant metabolites provides a strong basis for expecting similar dynamics for this compound. For example, a study on various Lamiaceae plants grown under controlled conditions demonstrated that the content of phenolic compounds and volatile organic compounds varied significantly with the harvest time. In some species, the concentration of key compounds increased steadily as the plant matured, while in others, it peaked during the flowering period. targetmol.com Another study on Atractylodes japonica found that the total phenolic and flavonoid content varied significantly depending on the month of harvest. nih.gov

More directly related to lignans, research on Forsythia suspense has shown a clear seasonal alteration in the amounts of various lignans and their glucosides in the leaves. This work highlights that the accumulation of these compounds is a dynamic process, influenced by the developmental stage of the plant.

Table 2: Illustrative Harvest Season Dynamics of a Related Lignan

| Harvest Month | Plant Part | Lignan Content (Relative Units) |

| April | Leaves | Data not available |

| May | Leaves | Data not available |

| June | Leaves | Data not available |

| July | Leaves | Data not available |

| August | Leaves | Data not available |

| This table illustrates the type of data that would be relevant, based on studies of other lignans, as specific time-course data for this compound was not found. |

Growing Environment and Cultivation Conditions

The environment in which a plant grows plays a crucial role in shaping its chemical composition. Factors such as light intensity, temperature, water availability, and soil composition can all impact the biosynthesis and accumulation of secondary metabolites like this compound.

Studies have shown that light is a key regulator of the biosynthesis of many plant compounds. For instance, increasing light intensity has been shown to affect the concentration of flavonoids in grapevine calluses. mdpi.com Similarly, the content of various metabolites in soybean plants was influenced by different light intensity treatments. nih.gov Temperature is another critical factor. Research on Poa pratensis demonstrated that flavonoid content was elevated under lower temperature conditions. mdpi.com

A study on the distribution of Trachelospermum jasminoides highlighted that its optimal habitats are influenced by factors such as precipitation and temperature. nih.gov This suggests that these environmental variables likely also affect the concentration of its chemical constituents, including this compound. While direct experimental evidence linking specific environmental conditions to the quantitative variation of this particular compound is still emerging, the existing body of research on plant ecophysiology provides a strong framework for understanding these relationships. researchgate.net

Isolation and Purification Methodologies Research

Extraction Techniques from Biological Matrices

The initial step in isolating Nortrachelogenin-8'-O-beta-glucoside involves its extraction from the raw plant material. The choice of extraction method and solvent is critical and is determined by the physicochemical properties of the compound, particularly its polarity.

Solvent-based extraction remains a fundamental and widely used approach for obtaining lignans (B1203133) from plant tissues. mdpi.com Given that this compound is a glycoside, it possesses a higher polarity compared to its aglycone form, Nortrachelogenin (B191986). This polarity dictates the use of polar solvents for efficient extraction.

Research indicates that aqueous mixtures of alcohols, such as ethanol (B145695) or methanol (B129727), are particularly effective for extracting polar lignan (B3055560) glycosides. mdpi.com Pure water can also be used for highly polar glycosides, while pure ethanol or methanol may be less efficient in these cases. mdpi.com For the purified compound, solvents such as Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol are suitable for dissolution. chemfaces.comtargetmol.com

In many cases, especially with materials rich in lipids like seeds, a preliminary defatting step is necessary. This involves a sequential extraction with a non-polar solvent, such as n-hexane or petroleum ether, to remove oils and other lipophilic compounds that could interfere with subsequent purification steps. mdpi.comthermofisher.com

Table 1: Solvent Systems in Lignan Extraction

| Solvent/System | Target Lignans | Plant Source Example | Purpose | Citation |

|---|---|---|---|---|

| Aqueous Methanol/Ethanol | Lignan Glycosides | General | Primary extraction of polar compounds | mdpi.com |

| 100% Methanol | Orcinol-β-D-glucoside | Curculigo orchioides | Optimized extraction solvent | nih.gov |

| Ethanol | Lignans | Defatted Flaxseed | Primary extraction post-defatting | thermofisher.com |

| n-Hexane / Petroleum Ether | Lipids, Fats | Flaxseed, Conifer Wood | Defatting/Pre-extraction | mdpi.comthermofisher.com |

| DMSO, Pyridine, Methanol | Purified this compound | N/A | Solubilization of pure compound | chemfaces.comtargetmol.com |

To improve efficiency and reduce solvent consumption, various advanced extraction technologies have been applied to lignan isolation. mdpi.com These methods often offer advantages over conventional techniques like maceration or Soxhlet extraction, such as shorter extraction times and higher yields. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.govnih.gov Studies have shown UAE to be an effective method for extracting lignans. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell rupture and release of phytochemicals. nih.gov

Accelerated Solvent Extraction (ASE): This method employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE): SFE often uses supercritical carbon dioxide (CO2), sometimes with a co-solvent like ethanol, to extract compounds. thermofisher.com While primarily used for non-polar compounds, it has been explored for processing defatted plant material to isolate more polar lignans. thermofisher.com

Chromatographic Separation Strategies

Following initial extraction, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are essential to separate this compound from other components and achieve a high degree of purity.

Column chromatography is a cornerstone of preparative purification in natural product chemistry. For the isolation of this compound, a combination of different stationary phases is often employed to exploit varying separation principles. chemfaces.com

Silica (B1680970) Gel: A polar stationary phase used in normal-phase chromatography. It separates compounds based on polarity, with less polar compounds eluting first. It is frequently used for the initial fractionation of crude extracts. chemfaces.comresearchgate.net

ODS (Octadecyl-silica): A non-polar stationary phase used in reversed-phase chromatography. It separates compounds primarily based on hydrophobicity, where more polar compounds (like glycosides) elute earlier than less polar ones. chemfaces.com

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. It is also capable of adsorbing aromatic and phenolic compounds, making it highly effective for purifying lignans and flavonoids. chemfaces.com

One documented method for isolating this compound involved the sequential use of silica gel, ODS, and Sephadex LH-20 column chromatography to purify the compound from the extract of Trachelospermi jasminoides. chemfaces.com

Table 2: Column Chromatography Techniques in Lignan Purification

| Technique/Stationary Phase | Separation Principle | Role in Purification | Citation |

|---|---|---|---|

| Silica Gel Column Chromatography | Adsorption (Normal-Phase) | Initial fractionation of crude extract based on polarity. | chemfaces.comresearchgate.net |

| ODS Column Chromatography | Partition (Reversed-Phase) | Separation of compounds based on hydrophobicity. | chemfaces.com |

| Sephadex LH-20 Column Chromatography | Size Exclusion / Adsorption | Final purification, separation by molecular size and polarity. | chemfaces.com |

| Flash Chromatography | Rapid Adsorption | A faster version of column chromatography for preparative separation. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification and quantification of lignans, offering high resolution and efficiency. mdpi.com Preparative and semi-preparative HPLC are used to isolate compounds with a high degree of purity (e.g., ≥98%). lifeasible.com

The process typically involves reversed-phase columns (such as C18 or Cholester) and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.govnih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to separate compounds with a wide range of polarities. mdpi.com

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. This technique has been successfully used to fractionate lignan extracts on silica gel. researchgate.net

Purity Assessment and Homogeneity Determination

Following isolation and purification, the resulting this compound fraction is subjected to rigorous analysis to confirm its purity and homogeneity. This is typically achieved through a combination of chromatographic techniques, with Thin-Layer Chromatography (TLC) providing a rapid qualitative assessment and Analytical High-Performance Liquid Chromatography (HPLC) offering precise quantitative data.

Thin-Layer Chromatography serves as a straightforward and cost-effective method for the preliminary purity assessment of this compound. It is widely used for monitoring the progress of isolation and purification procedures and for the qualitative screening of extracts. researchgate.net For lignan analysis, silica gel plates are most commonly used as the stationary phase. researchgate.net

Given the glycosidic nature of this compound, which increases its polarity compared to the aglycone form, a polar solvent system is required for effective separation. While specific validated TLC methods for this compound are not extensively detailed in publicly available literature, general methods for lignan glycosides can be applied. A mixture of ethyl acetate, methanol, and water is often effective for the separation of polar glycosidic compounds. researchgate.net

Visualization of the compound on the TLC plate can be achieved by several methods. Due to the presence of phenolic rings in its structure, this compound absorbs ultraviolet (UV) light, allowing for its detection under a UV lamp, typically at 254 nm. researchgate.net For enhanced visualization and to detect non-UV active impurities, various spray reagents can be employed. A common reagent for detecting natural products like lignans is an anisaldehyde-sulfuric acid solution, which, upon heating, produces colored spots that can vary depending on the compound's structure. nih.gov The homogeneity of the isolated compound is indicated by the presence of a single spot with a consistent retention factor (Rf) value.

Table 1: General TLC Parameters for Lignan Glucoside Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A polar solvent system, such as ethyl acetate-methanol-water in appropriate ratios (e.g., 8:1.3:1, v/v/v). nih.gov |

| Visualization | 1. UV light (254 nm) 2. Anisaldehyde-sulfuric acid spray reagent followed by heating. nih.gov |

Note: The mobile phase composition may require optimization to achieve the best separation for this compound.

Analytical High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity of this compound with high precision and accuracy. Commercial suppliers of this compound typically provide a purity value, often exceeding 98%, which is determined by HPLC. sigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of lignan glucosides. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. A study detailing the quantification of 14 dibenzylbutyrolactone lignans, including this compound, in Caulis Trachelospermi utilized an HPLC-UV system. The analysis was performed on a C18 column with a gradient elution system composed of methanol and water, with detection at 230 nm. This method demonstrated good linearity and precision for the quantification of this compound.

For more detailed structural confirmation and to ensure peak purity, HPLC can be coupled with mass spectrometry (MS), a technique known as HPLC-MS. An HPLC-quadrupole time-of-flight mass spectrometry (QTOF-MS) method has been successfully used for the qualitative and quantitative analysis of this compound. This powerful combination allows for the generation of accurate mass information and fragmentation patterns, which aids in the unambiguous identification of the compound.

Table 2: Analytical HPLC Conditions for this compound Analysis

| Parameter | Description | Reference |

| Chromatographic System | HPLC-UV | |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | Gradient elution with Methanol (A) and Water (B) | |

| Detection | UV at 230 nm | semanticscholar.org |

| Purity | Commercially available standards often report purity ≥ 98% | sigmaaldrich.commedchemexpress.com |

The homogeneity of the compound is confirmed by the presence of a single, sharp, and symmetrical peak in the HPLC chromatogram at a specific retention time under defined conditions.

An in-depth article on the chemical compound this compound, focusing on its structural elucidation and conformational analysis, cannot be generated at this time.

Despite conducting extensive searches for primary scientific literature containing the necessary analytical data, specific and detailed spectroscopic information required for a thorough analysis remains unavailable through the accessed resources. Key data, including ¹H NMR and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HMQC, HMBC, NOESY), and specific fragmentation patterns from ESI-MS/MS and QTOF-MS analyses for this compound, could not be located.

This information is essential for constructing the mandatory data tables and providing the scientifically accurate content stipulated in the request. The primary research articles that likely contain this level of detail on the compound's structural characterization were not accessible. Without these foundational data points, it is not possible to fulfill the request to the required standard of detail and accuracy.

Structural Elucidation and Conformational Analysis Research

Spectroscopic Characterization Techniques

Mass Spectrometry (MS) Applications

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for determining the molecular weight of thermally labile and non-volatile compounds like glycosides. In the analysis of Nortrachelogenin-8'-O-beta-glucoside, FAB-MS would be employed to ascertain its molecular mass and provide clues about its substructures through characteristic fragmentation patterns.

Detailed Research Findings:

In a typical FAB-MS analysis of a lignan (B3055560) glucoside, the spectrum would be expected to show a prominent pseudomolecular ion peak, [M+H]⁺ or [M+Na]⁺, which corresponds to the protonated or sodiated molecule. For this compound (C₂₆H₃₂O₁₂), the expected molecular weight is approximately 536.53 amu. The fragmentation pattern would likely reveal the loss of the glucose unit (a mass difference of 162 amu), a characteristic feature of O-glycosides. This cleavage of the glycosidic bond helps to confirm the presence and nature of the sugar moiety. Further fragmentation of the aglycone portion, nortrachelogenin (B191986), would provide additional structural information.

| Ion | Expected m/z | Description |

| [M+Na]⁺ | 559 | Sodiated molecular ion |

| [M+H]⁺ | 537 | Protonated molecular ion |

| [M-C₆H₁₀O₅+H]⁺ | 375 | Aglycone fragment (loss of glucose) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores. In the case of this compound, the aromatic rings of the lignan core are the primary chromophores.

Detailed Research Findings:

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727), is expected to exhibit absorption maxima characteristic of the substituted benzene rings present in its structure. Lignans (B1203133) of this type generally show absorption bands in the range of 230-285 nm. The precise wavelengths and intensities of these absorptions are influenced by the substitution pattern on the aromatic rings, including the methoxy and hydroxyl groups.

| Solvent | λmax (nm) | Chromophore |

| Methanol | ~230 | Aromatic π → π* transition |

| Methanol | ~280 | Aromatic π → π* transition |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display absorption bands corresponding to the various bonds within the molecule, confirming the presence of hydroxyl, ether, and aromatic functionalities.

Detailed Research Findings:

The IR spectrum, usually obtained using a KBr pellet, would be expected to show a broad absorption band in the region of 3400 cm⁻¹, indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups of both the aglycone and the sugar moiety. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The presence of the aromatic rings would also be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol groups would give rise to strong bands in the 1270-1000 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Functional Group |

| 3600-3200 | O-H stretch (hydroxyl groups) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1610-1500 | Aromatic C=C stretch |

| 1270-1000 | C-O stretch (ethers, alcohols) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. Since this compound possesses multiple chiral centers, its CD spectrum provides critical information for establishing the stereochemistry of these centers. The differential absorption of left and right circularly polarized light, known as the Cotton effect, is highly sensitive to the spatial arrangement of atoms.

Detailed Research Findings:

The CD spectrum of a lignan glucoside is influenced by the stereochemistry of the chiral centers in the butyrolactone ring and the orientation of the aromatic chromophores. The observed Cotton effects (positive or negative peaks) at specific wavelengths can be compared with those of known compounds or with theoretically calculated spectra to assign the absolute configuration. For lignans of this class, specific Cotton effects in the UV region can be correlated with the configuration at key chiral centers.

| Wavelength (nm) | Sign of Cotton Effect | Associated Transition |

| ~210-240 | Varies | Aromatic π → π* transitions |

| ~270-290 | Varies | Aromatic π → π* transitions |

Elucidation of Glycosidic Linkages (e.g., Beta-Glycosidic Bond)

The nature of the connection between the sugar moiety and the aglycone is a crucial aspect of the structural elucidation of glycosides. For this compound, this involves confirming the point of attachment and the stereochemistry of the glycosidic bond.

Detailed Research Findings:

The beta-configuration of the glycosidic linkage is typically determined using ¹H NMR spectroscopy. The anomeric proton (the proton on the carbon atom of the sugar linked to the aglycone) in a beta-glucoside typically exhibits a large coupling constant (J value), usually in the range of 7-8 Hz, due to its axial-axial relationship with the adjacent proton. This large coupling constant is a definitive indicator of the β-anomeric configuration. The attachment of the glucose unit at the 8'-position of the nortrachelogenin aglycone is established through long-range NMR correlations, such as in an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which would show a correlation between the anomeric proton of the glucose and the C-8' carbon of the aglycone.

Determination of Absolute Stereochemistry at Chiral Centers

The nortrachelogenin core contains several chiral centers, and the determination of their absolute stereochemistry is essential for a complete structural description.

Detailed Research Findings:

The absolute stereochemistry of the chiral centers in the butyrolactone ring of lignans like nortrachelogenin is often determined by comparing their CD spectral data with those of structurally related compounds with known absolute configurations. Specific Cotton effects observed in the CD spectrum can be empirically correlated to the stereochemistry at these centers. Additionally, advanced computational methods can be used to predict the CD spectra for all possible stereoisomers, and the best match with the experimental spectrum allows for the assignment of the absolute configuration.

Comparative Spectroscopic Analysis with Reference Compounds

A powerful strategy in structural elucidation is the direct comparison of spectroscopic data with that of known, structurally similar compounds. This can provide strong evidence for the proposed structure.

Detailed Research Findings:

The spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV, and CD) for this compound would be meticulously compared with those of known lignan glucosides, such as nortracheloside (B591393) and other related compounds. Agreement in chemical shifts, coupling constants, fragmentation patterns, absorption maxima, and Cotton effects with a known reference compound would provide strong confirmation of the proposed structure and stereochemistry. Any significant deviations would suggest a novel structure or stereoisomer.

Biosynthesis and Metabolic Pathway Investigations

Precursor Identification and Enzymatic Transformations

The synthesis of nortrachelogenin-8'-O-beta-glucoside is a multi-step process that begins with fundamental building blocks from primary metabolism and proceeds through a series of specialized enzymatic modifications.

The biosynthesis of virtually all lignans (B1203133) starts from the phenylpropanoid pathway. nih.gov This pathway converts the amino acid phenylalanine into various hydroxycinnamyl alcohols, with coniferyl alcohol being a key intermediate. The foundational step in lignan (B3055560) formation is the oxidative coupling of two coniferyl alcohol units, a reaction mediated by dirigent proteins (DIR) and laccases, to produce the first lignan, pinoresinol (B1678388). nih.govnih.gov

From pinoresinol, a cascade of enzymatic reactions leads to a diverse array of lignan structures. Although the precise, step-by-step pathway leading to the dibenzylbutyrolactone lignan nortrachelogenin (B191986) has not been fully elucidated for the species that produce it, the general pathway is understood. It involves a series of reductions and other modifications from pinoresinol. nih.govuni-duesseldorf.de Nortrachelogenin, once formed, serves as the direct aglycone (non-sugar) precursor for the final glycosylation step. biosynth.com It provides the core chemical scaffold to which a glucose molecule is attached. The compound has been identified in the knot and branch heartwood of Scots Pine (Pinus sylvestris L.), indicating its role as a plant secondary metabolite. researchgate.net

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the nortrachelogenin aglycone. This enzymatic transformation is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). nih.govnih.gov These enzymes facilitate the transfer of a glycosyl group, typically from an activated sugar donor like uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to an acceptor molecule—in this case, nortrachelogenin. frontiersin.org This glycosylation is crucial as it can alter the solubility, stability, and biological activity of the compound. nih.gov

While the specific UGT responsible for the glucosylation of nortrachelogenin at the 8'-O position has not been isolated and characterized, extensive research on other lignans provides a clear model for this reaction. Studies on Isatis indigotica have identified several UGTs from the UGT71 and UGT72 families that are involved in the biosynthesis of other antiviral lignan glucosides, such as lariciresinol (B1674508) glycosides. nih.govnih.gov These enzymes exhibit high regio- and stereo-specificity, ensuring the glucose moiety is attached at the correct position on the lignan backbone. nih.gov It is highly probable that a homologous UGT enzyme performs the final glucosylation step to form this compound in plants like Trachelospermum jasminoides.

Interactive Data Table: Key Enzymes in Lignan Biosynthesis

Below is a summary of the key enzyme families and their roles in the general lignan biosynthetic pathway, which provides the foundation for the formation of this compound.

| Enzyme Family | Abbreviation | Role in Lignan Biosynthesis | Relevant Precursors/Substrates | Product(s) |

| Phenylalanine ammonia-lyase | PAL | First committed step of the phenylpropanoid pathway. | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid. | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | Activation of p-coumaric acid. | p-Coumaric acid | p-Coumaroyl-CoA |

| Cinnamoyl-CoA reductase | CCR | Reduction of hydroxycinnamoyl-CoAs. | Feruloyl-CoA | Coniferyl aldehyde |

| Cinnamyl alcohol dehydrogenase | CAD | Reduction of hydroxycinnamyl aldehydes. | Coniferyl aldehyde | Coniferyl alcohol |

| Dirigent Protein / Laccase | DIR / Laccase | Stereospecific coupling of monolignols. | Coniferyl alcohol | (+)- or (-)-Pinoresinol |

| Pinoresinol-lariciresinol reductase | PLR | Sequential reduction of pinoresinol and lariciresinol. | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol |

| Secoisolariciresinol dehydrogenase | SIRD | Dehydrogenation to form matairesinol. | Secoisolariciresinol | Matairesinol |

| UDP-Glycosyltransferase | UGT | Attachment of a sugar moiety to the aglycone. | Lignan aglycone (e.g., Nortrachelogenin), UDP-glucose | Lignan glucoside |

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is under tight genetic control. The production of the compound is dependent on the coordinated expression of genes encoding the necessary biosynthetic enzymes. While specific regulatory networks for this compound are not yet detailed, transcriptome analyses in other lignan-producing plants offer significant insights. nih.govnih.gov

Studies in species like Anthriscus sylvestris and Herpetospermum pedunculosum have shown that genes for key enzymes in the phenylpropanoid and lignan pathways (e.g., PAL, C4H, 4CL, DIR, PLR) are often co-expressed. nih.govnih.gov Their expression levels frequently correlate with the accumulation of specific lignans in different plant tissues, such as roots or seeds. nih.govresearchgate.net This suggests a coordinated transcriptional regulation of the entire pathway.

The regulation of these biosynthetic genes is largely controlled by various families of transcription factors (TFs). TFs such as MYB, bHLH, and WRKY have been identified in co-expression network analyses as key regulators of phenylpropanoid and lignin (B12514952)/lignan metabolism. researchgate.net These TFs bind to specific promoter regions of the biosynthetic genes, activating or repressing their transcription in response to developmental cues or environmental stimuli. For example, elicitors from fungal extracts have been shown to induce the expression of PAL, CCR, and CAD genes, leading to increased lignan production in cell cultures. nih.gov It is therefore likely that a similar combination of pathway genes and transcription factors governs the biosynthesis of this compound in its native plant species.

Metabolic Flux and Pathway Engineering Studies

Metabolic flux analysis is a powerful technique used to quantify the rate of flow of metabolites through a metabolic network. nih.gov While no studies have specifically applied metabolic flux analysis to this compound, research into related pathways, such as lignin biosynthesis, demonstrates the utility of this approach for understanding and manipulating plant secondary metabolism. plos.org Such analyses can identify rate-limiting steps and uncover how carbon flux is partitioned between competing pathways. nih.gov

The field of metabolic engineering offers promising strategies for enhancing the production of valuable lignans. acs.orgnih.gov Researchers have successfully engineered both plant cell cultures and microbial systems to produce specific lignans, sometimes creating novel products not found in the host organism. Key strategies include:

Down-regulation of competing pathways : Using tools like RNA interference (RNAi) to suppress genes in branching pathways can redirect metabolic flux towards the target compound. For instance, down-regulating the pinoresinol-lariciresinol reductase (PLR) gene in Forsythia cell cultures led to a significant accumulation of pinoresinol glucoside. oup.com

Heterologous expression : Introducing genes from different species can create novel biosynthetic capabilities. The co-expression of a PLR-RNAi construct with a sesamin-producing enzyme (CYP81Q1) from sesame in Forsythia cells resulted in the production of the exogenous lignan sesamin (B1680957). oup.com More recently, entire lignan glucoside pathways have been reconstructed de novo in yeast consortia, demonstrating the potential for microbial production. researchgate.netbioengineer.org

These examples highlight the feasibility of applying metabolic engineering to increase the yield of this compound, either in its native plant or in a heterologous host like yeast. Such efforts would rely on the prior identification and characterization of the specific genes involved in its unique biosynthetic pathway.

Biological Activities and Molecular Mechanisms Research Non Human & in Vitro Studies

Antioxidant Mechanisms of Action

Nortrachelogenin-8'-O-beta-glucoside is suggested to possess antioxidant capabilities through various mechanisms, including the modulation of cellular pathways and direct free radical scavenging, although specific quantitative data for the glucoside itself remains limited in some areas. The potential for this compound to interact with cellular systems to mitigate oxidative stress is an area of active investigation. researchgate.net

Modulation of Cellular Pathways Associated with Oxidative Stress

While direct evidence for this compound modulating specific oxidative stress pathways like the Nrf2 pathway is not yet robustly documented in available literature, the general class of lignans (B1203133) has been noted for such activities. nih.gov The aglycone form, nortrachelogenin (B191986), has been identified as a constituent in extracts that exhibit antioxidant properties, suggesting that the core structure plays a role in these cellular interactions. Further research is required to elucidate the specific effects of the glucoside form on pathways such as the Nrf2-antioxidant response element (ARE) signaling cascade, which is a key regulator of cellular antioxidant defenses. nih.govnih.gov

Free Radical Scavenging Capabilities

The capacity of a compound to scavenge free radicals is a direct measure of its antioxidant potential. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests are commonly used to quantify this activity, with results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

While specific IC50 values for this compound are not prominently available in the reviewed literature, studies on plant extracts containing this and related lignans have demonstrated significant antioxidant activity. nih.gov For context, the aglycone, nortrachelogenin, has been investigated for its antioxidant potential. The presence of phenolic hydroxyl groups in its structure is a key determinant of its radical scavenging ability. The glycosylation at the 8'-O position may influence this activity, and further comparative studies between the glucoside and its aglycone are needed to determine the precise impact of the glucose moiety on its free radical scavenging efficacy.

Anti-inflammatory Efficacy and Signaling Pathway Modulation

This compound and its aglycone have been implicated in the modulation of key inflammatory signaling pathways, highlighting their potential as anti-inflammatory agents.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Research on the aglycone, nortrachelogenin, has demonstrated its ability to moderately inhibit the NF-κB signaling pathway induced by TNF-α, with a reported IC50 value of 49.4 µM. This inhibition is a crucial aspect of its anti-inflammatory properties. The mechanism likely involves the suppression of the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the active NF-κB dimer to the nucleus. While these findings pertain to the aglycone, it provides a strong indication that the core lignan (B3055560) structure is responsible for this activity. The influence of the glucoside group on this inhibitory action on the NF-κB pathway warrants more specific investigation for this compound.

Regulation of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. A study on an extract from Caulis Trachelospermi, which contains this compound, demonstrated significant inhibitory activity on the JAK/STAT pathway. nih.gov The extract was found to inhibit both IFN-γ-induced STAT1 and IL-6-induced STAT3 responsive luciferase activity. nih.gov This suggests that the dibenzylbutyrolactone lignan components, including this compound, are key contributors to this anti-inflammatory mechanism. nih.gov The inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

Inhibitory Activity on JAK/STAT Pathway by Caulis Trachelospermi Extract

| Pathway | IC50 Value of Extract |

| IFN-γ/STAT1 | 2.43 μg/mL |

| IL-6/STAT3 | 1.38 μg/mL |

| Data from a study on an extract of Caulis Trachelospermi containing this compound. nih.gov |

Reduction of Prostaglandin (B15479496) E2 (PGE2) Levels

Prostaglandin E2 (PGE2) is a key inflammatory mediator produced via the cyclooxygenase (COX) pathway. Research on the aglycone, nortrachelogenin, has shown that it can inhibit the production of PGE2 in murine J774 macrophages. nih.gov This effect was linked to the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) protein expression, while it did not affect the levels of COX-2 protein. nih.gov This indicates a specific mechanism of action in reducing PGE2 synthesis. As with other activities, the direct effect of this compound on PGE2 production needs to be specifically assessed to understand the role of the glucose moiety.

Inhibition of Nitric Oxide (NO) Production

While direct studies detailing the inhibition of nitric oxide (NO) production by this compound are not extensively documented in current research, the compound's general bioactivity profile suggests a potential role in modulating inflammatory pathways. biosynth.com The overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a key factor in inflammation and carcinogenesis. nih.gov Research on other plant-derived glucosides demonstrates the potential for this class of molecules to interfere with this process. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), a compound isolated from Paeonia lactiflora, has been shown to significantly inhibit lipopolysaccharide-induced NO production in macrophage cells. nih.gov This sets a precedent for the anti-inflammatory potential of complex glucosides through the inhibition of key inflammatory mediators like NO.

Anticancer and Antiproliferative Mechanisms (In Vitro Cell Line Studies, Non-Human Models)

This compound and its aglycone, nortrachelogenin, have been the subject of multiple in vitro studies to determine their effects on cancer cells.

Inhibition of Cancer Cell Proliferation

Research findings consistently report that this compound inhibits the proliferation of cancer cells. medchemexpress.commedchemexpress.comabmole.com The underlying mechanisms for this activity are linked to the disruption of critical cell survival pathways. The aglycone form, nortrachelogenin (NTG), has been shown to be an effective inhibitor of the Akt signaling pathway. nih.gov The Akt pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can halt the uncontrolled division of cancer cells. nih.gov

Reduction of Hormone Dependence in Specific Cancer Models

The compound is reported to reduce hormone dependence in certain cancer models. medchemexpress.comabmole.com This is particularly relevant for hormone-dependent cancers like specific types of breast and prostate cancer, which rely on hormonal signaling for growth and survival. nih.govmdpi.com Lignans as a class of compounds are known phytoestrogens that can modulate hormone-related pathways. mdpi.com For example, certain lignans can act as antagonists to the androgen receptor, which is crucial for the progression of prostate cancer. mdpi.com The mechanisms often involve the inhibition of inflammatory signaling pathways, such as the nuclear factor (NF)-κB pathway, which regulates the expression of these hormone receptors. mdpi.com

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key goal of many anticancer therapies. While this compound is associated with inducing cell death, detailed mechanistic studies have focused on its aglycone, nortrachelogenin. nih.gov NTG was identified as a potent sensitizer (B1316253) of prostate cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov The mechanism for this sensitization involves the inhibition of the Akt survival-signaling pathway, which otherwise protects cancer cells from apoptosis. nih.gov By suppressing this pro-survival pathway, NTG lowers the threshold for cancer cells to undergo programmed cell death. nih.gov

Synergy with Other Therapeutic Agents (e.g., TRAIL)

A significant finding in preclinical research is the ability of nortrachelogenin to work synergistically with other therapeutic agents. nih.govnih.gov A study comparing 27 different lignan compounds found that NTG was the most efficient at sensitizing prostate cancer cells to apoptosis induced by TRAIL. nih.gov This synergistic effect was potent and selective; the pretreatment with NTG did not sensitize non-malignant prostate cells to TRAIL-induced cell death, highlighting a potential therapeutic window. nih.gov This synergy is achieved through NTG's ability to inhibit both the Akt pathway and the activation of growth factor receptors, effectively dismantling the cancer cells' primary defense mechanisms against apoptosis. nih.gov

Table 1: Summary of In Vitro Anticancer Activities of Nortrachelogenin and its Glucoside

| Biological Activity | Compound Studied | Key Finding | Citation(s) |

|---|---|---|---|

| Inhibition of Proliferation | This compound | Directly inhibits the proliferation of cancer cells in vitro. | medchemexpress.comabmole.com |

| Reduction of Hormone Dependence | This compound | Reduces the reliance of cancer cells on hormonal signaling for growth. | medchemexpress.comabmole.com |

| Apoptosis Induction | Nortrachelogenin (Aglycone) | Sensitizes prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt survival pathway. | nih.gov |

| Therapeutic Synergy | Nortrachelogenin (Aglycone) | Works synergistically with TRAIL to induce cell death specifically in cancer cells, not non-malignant cells. | nih.gov |

Immunomodulatory Effects

Specific studies on the immunomodulatory effects of this compound are limited. However, the broader class of compounds to which it belongs—lignans—is known to possess anti-inflammatory and immunomodulatory properties. mdpi.com The molecular mechanisms for these effects often involve the suppression of key inflammatory signaling pathways, such as the NF-κB pathway. mdpi.comnih.gov The NF-κB pathway is a critical regulator of immune responses and is often chronically activated in inflammatory diseases and various cancers, including prostate cancer. mdpi.com The ability of other natural glucosides to inhibit NF-κB activation and subsequent inflammatory processes suggests a potential mechanism by which this compound may exert immunomodulatory effects. nih.gov

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nortrachelogenin |

| Nitric Oxide |

| 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) |

| Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) |

| 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) |

Antiviral Activities (In Vitro)

Currently, there is a lack of specific in vitro studies detailing the antiviral activities of this compound against viral pathogens. Further research is required to ascertain its potential efficacy and mechanisms of action in this area.

Anti-plasmodial Activity (In Vitro)

There is currently a lack of published in vitro studies specifically investigating the anti-plasmodial activity of this compound against species such as Plasmodium falciparum. Therefore, its potential as an anti-malarial agent remains to be determined through future research.

Neurological Effects and Central Nervous System Interactions (Animal Models)

There are no specific studies available in the current scientific literature that investigate the neurological effects or interactions of this compound with the central nervous system in animal models. This area remains unexplored and requires future scientific inquiry.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have been primarily focused on their antibacterial and specifically, their Sortase A (SrtA) inhibitory activities.

Research on maple compounds has shown that several lignans and other phenolic compounds possess SrtA inhibitory and antibiofilm properties against Listeria monocytogenes. frontiersin.orgnih.govresearchgate.net This allows for a comparative analysis of their structures to deduce key features for activity.

This compound was identified as a potent inhibitor of L. monocytogenes biofilm formation. frontiersin.orgnih.govresearchgate.net Another lignan found in maple syrup, lariciresinol (B1674508), exhibited comparable antibiofilm activity. frontiersin.orgresearchgate.net Further investigation into the SrtA inhibitory mechanism revealed that other maple compounds, including (-)-epicatechin (B1671481) gallate, isoscopoletin, and scopoletin, also inhibit this enzyme. frontiersin.orgnih.govresearchgate.net

The diversity in the structures of these active compounds suggests that a specific pharmacophore is responsible for binding to the active site of SrtA. While detailed quantitative SAR studies are still emerging, the comparison of these naturally occurring analogs provides a foundation for understanding the structural requirements for SrtA inhibition. The presence of the dibenzylbutyrolactone core in this compound and lariciresinol appears to be a significant feature. The glycosylation at the 8'-O-position in this compound is a notable structural aspect, and its influence on activity, potentially through altered solubility or interaction with the enzyme's active site, warrants further investigation, especially in comparison to its aglycone, nortrachelogenin.

Interactive Table: Comparative Sortase A Inhibitory Activity of this compound and its Analogs

| Compound | Chemical Class | Key Structural Features | Relative Sortase A Inhibitory Activity |

| This compound | Lignan | Dibenzylbutyrolactone with a beta-glucoside at 8'-O | Active |

| Lariciresinol | Lignan | Dibenzylbutyrolactone | Active, comparable to this compound |

| (-)-Epicatechin gallate | Flavonoid | Flavan-3-ol with a gallate ester | Active |

| Isoscopoletin | Coumarin | Methoxy and hydroxy substituted coumarin | Active |

| Scopoletin | Coumarin | Methoxy and hydroxy substituted coumarin | Active |

Synthesis and Chemical Modification Studies

Total Synthesis Approaches to Nortrachelogenin-8'-O-beta-glucoside

The total synthesis of this compound has not been extensively documented in a single, direct route. However, the synthesis can be conceptually approached by combining the synthesis of its aglycone, nortrachelogenin (B191986), with subsequent glycosylation.

The synthesis of the nortrachelogenin lignan (B3055560) core has been a subject of interest. One approach involves a radical carboxyarylation strategy. researchgate.net This method can be used to construct the dibenzylbutyrolactone skeleton characteristic of nortrachelogenin and related lignans (B1203133) like (-)-arctigenin and (-)-matairesinol. researchgate.net The general strategy often involves the coupling of two phenylpropane units. Advances in synthetic methodologies, such as the Mn(III)-mediated free radical cyclization cascade and Hauser-Kraus annulation followed by Suzuki-Miyaura cross-coupling, have provided efficient routes to various lignan skeletons. mdpi.com

Once the aglycone, nortrachelogenin, is synthesized, the final step would be the stereoselective introduction of the glucose moiety at the 8'-hydroxyl group. This is typically achieved through chemical or enzymatic glycosylation methods, with the latter often offering superior stereoselectivity.

Semi-Synthesis from Related Lignan Compounds

Semi-synthetic approaches to this compound can be envisioned starting from structurally related and more abundant natural lignans. For instance, lignans such as secoisolariciresinol, which is abundant in flaxseed, could serve as a potential starting material. nih.gov The biosynthetic pathway of many lignans proceeds via common intermediates. nih.gov Therefore, a plausible semi-synthetic route could involve the enzymatic or chemical conversion of a related lignan to nortrachelogenin, followed by glycosylation. This approach could offer a more practical and cost-effective alternative to total synthesis, leveraging the availability of natural lignan precursors.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a powerful and highly specific method for the glycosylation of lignans, including the final step in the synthesis of this compound. Uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a class of enzymes that catalyze the transfer of a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. nih.gov

Research has shown that UGTs from various plant sources can glycosylate a range of lignan aglycones with high efficiency and regioselectivity. nih.gov For example, UGTs have been successfully employed in the glycosylation of pinoresinol (B1678388) and lariciresinol (B1674508). nih.gov The construction of a biosynthetic network in a microbial host like Escherichia coli, incorporating the necessary enzymes, has been demonstrated for the production of various lignan glycosides. nih.gov This biocatalytic approach, often referred to as whole-cell synthesis, can be a sustainable and efficient method for producing this compound. nih.gov

Table 1: Key Enzymes in Lignan Biosynthesis and Glycosylation

| Enzyme Class | Function | Relevance to this compound Synthesis |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid, an early step in the phenylpropanoid pathway. nih.gov | Provides the basic C6-C3 units for the lignan backbone. nih.gov |

| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates cinnamic acid. nih.gov | A key step in the formation of precursor molecules. nih.gov |

| Dirigent proteins (DIR) | Mediate the stereoselective coupling of phenylpropane units. | Crucial for establishing the correct stereochemistry of the lignan core. |

| Pinoresinol-lariciresinol reductase (PLR) | Reduces pinoresinol and lariciresinol. | Involved in the formation of various lignan skeletons that could be precursors to nortrachelogenin. |

| UDP-glycosyltransferases (UGTs) | Catalyze the transfer of a glucose moiety to the lignan aglycone. nih.gov | The key enzyme for the final glycosylation step to form this compound. nih.gov |

Derivatization and Analog Generation

The chemical modification of this compound can be explored to generate analogs with improved pharmacological properties. These modifications can be targeted at either the glycosidic portion or the aglycone scaffold.

Glycosylation Modifications

Alterations to the glucose moiety can significantly impact the compound's properties. While specific derivatization of this compound is not widely reported, general principles of glycoside chemistry can be applied. Modifications could include:

Acylation or Alkylation: Introducing acyl or alkyl groups to the hydroxyls of the glucose unit can alter its polarity, potentially influencing its absorption and metabolic stability.

Alternative Glycosyl Units: Enzymatic synthesis could be employed to attach different sugar moieties (e.g., rhamnose, xylose) to the nortrachelogenin aglycone, creating novel glycosides with potentially different biological activities.

Aglycone Modifications

The nortrachelogenin aglycone presents several sites for chemical modification. The phenolic hydroxyl groups and the aromatic rings are key targets for derivatization. Strategies could involve:

Alkylation or Acylation of Phenolic Hydroxyls: These modifications can affect the antioxidant properties of the molecule and may influence its interaction with biological targets.

Halogenation or Nitration of Aromatic Rings: Introduction of halogens or nitro groups can modulate the electronic properties of the aromatic rings, potentially enhancing bioactivity.

Modification of the Lactone Ring: The butyrolactone ring could be opened or modified to create acyclic derivatives or other heterocyclic systems, which may lead to compounds with different pharmacological profiles.

Strategies for Enhancing Bioactivity or Stability

The primary goals of derivatization are often to enhance the bioactivity and improve the stability of a natural product.

Improving Bioavailability: The bioavailability of many lignans is limited. nih.govnih.gov Glycosylation itself is a natural strategy to enhance water solubility. nih.gov Further modifications, such as the formulation with nanostructured lipid carriers, have been shown to enhance the oral bioavailability of other poorly soluble compounds and could be a viable strategy for this compound and its derivatives. nih.govnih.gov

Enhancing Stability: The stability of lignans can be affected by factors such as heat and oxidation. nih.gov Chemical modifications can be designed to protect labile functional groups. For example, methylation of free phenolic hydroxyls can prevent oxidative degradation. The addition of lignans to oils has also been shown to increase thermal stability. nih.gov

Table 2: Potential Derivatization Strategies and Their Rationale

| Modification Site | Derivatization Strategy | Potential Outcome |

| Glucose Moiety | Acylation/Alkylation | Altered polarity, improved membrane permeability |

| Glucose Moiety | Introduction of other sugars | Novel analogs with potentially different bioactivities |

| Phenolic Hydroxyls | Methylation/Ethylation | Increased stability against oxidation, altered receptor binding |

| Aromatic Rings | Halogenation/Nitration | Modified electronic properties, potential for enhanced bioactivity |

| Lactone Ring | Ring opening/modification | Generation of novel scaffolds with different pharmacological profiles |

Analytical Methodologies for Detection and Quantification Research

Chromatographic Quantification Techniques

Chromatography, a powerful separation science, is instrumental in isolating Nortrachelogenin-8'-O-beta-glucoside from complex mixtures and enabling its precise measurement. Several chromatographic approaches have been utilized, each with its distinct advantages in terms of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of this compound. This technique separates compounds in a liquid mobile phase as it is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

In a study focused on the lignan (B3055560) constituents in Caulis Trachelospermi, a validated HPLC-UV method was developed for the simultaneous quantification of 14 dibenzylbutyrolactone lignans (B1203133), including this compound (referred to as nortracheloside (B591393) in the study). nih.govnih.gov The analysis was performed on a C18 column, a common choice for reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient elution with a mobile phase consisting of methanol (B129727) and water was employed to achieve optimal separation of the various lignans. nih.govnih.gov The UV detector was set to a wavelength of 230 nm for the quantification of the target compounds. nih.govnih.gov This method proved to be suitable for the qualitative and quantitative analysis of these lignans in the plant material. nih.govnih.gov

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)

For a more definitive identification and structural elucidation of this compound, HPLC is often coupled with a mass spectrometer, specifically a Quadrupole Time-of-Flight (QTOF) analyzer. This hyphenated technique provides not only the retention time from the HPLC separation but also the high-resolution mass-to-charge ratio (m/z) and fragmentation patterns of the compound.

The same study that utilized HPLC-UV also employed an HPLC-QTOF-MS system for the qualitative analysis of the lignans in Caulis Trachelospermi. nih.govnih.gov This allowed for the unambiguous or tentative identification of 25 different compounds based on their accurate mass measurements and comparison with reference standards or literature data. nih.govnih.gov The characteristic fragmentation patterns observed in the MS/MS spectra are invaluable for distinguishing between structurally similar lignans. nih.govnih.gov For instance, lignan glycosides like this compound typically show a loss of the glucose residue (-162 Da) in the MS/MS spectrum. nih.gov

Ultra-High-Performance Liquid Chromatography-High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/HR-QTOFMS)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. When coupled with a high-resolution mass spectrometer like a QTOF or an Orbitrap, it becomes a powerful tool for comprehensive metabolic profiling and quantification.

While a specific, validated UHPLC/HR-QTOFMS quantitative method for this compound was not identified in the surveyed literature, the principles of this technique are well-established for the analysis of plant secondary metabolites. mdpi.com A UHPLC system was utilized for the qualitative analysis in the aforementioned study by Liu et al. (2015), demonstrating its applicability for separating the lignans in Trachelospermum jasminoides. nih.gov The high resolution and mass accuracy of HR-QTOFMS would allow for the precise determination of the elemental composition of this compound and its fragments, enhancing confidence in its identification and enabling its quantification even at low concentrations in complex matrices.

High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput at a relatively low cost, making it suitable for the routine quality control of herbal materials. In HPTLC, a sample is applied as a narrow band onto a high-performance TLC plate, which is then developed in a chamber with a suitable mobile phase. After development, the separated compounds are quantified by scanning the plate with a densitometer at a specific wavelength.

Although a specific HPTLC densitometric method for the quantification of this compound has not been detailed in the available research, this technique has been successfully applied for the quantification of other lignans, such as sesamin (B1680957) and sesamolin (B1680958) in sesame seeds. nih.govnih.gov The development of an HPTLC method for this compound would involve optimizing the stationary phase (e.g., silica (B1680970) gel 60 F254), the mobile phase composition to achieve good separation, and the detection wavelength for densitometric scanning. nih.govmdpi.comjmpas.com

Validation of Analytical Methods

Method validation is a critical process that provides scientific evidence that an analytical method is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the obtained results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Calibration Curve Development

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by constructing a calibration curve.

For the HPLC-UV method developed for the quantification of this compound (nortracheloside), the linearity was established by preparing a series of standard solutions at different concentrations and analyzing them. nih.gov The peak area of the analyte was then plotted against its concentration to generate a calibration curve. nih.gov The method demonstrated excellent linearity, with a correlation coefficient (r²) greater than 0.9997 for this compound over the tested concentration range. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be 2.78 ng and 9.27 ng, respectively, indicating the high sensitivity of the method. nih.gov

Below are tables summarizing the validation data for the HPLC-UV method for this compound (nortracheloside) as reported in the literature.

Linear Regression Data for this compound

| Compound | Linear Range (ng) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| This compound (nortracheloside) | 37.08–3708 | y = 491.52x + 10.993 | 0.9998 |

LOD, LOQ, and Precision Data for this compound

| Compound | LOD (ng) | LOQ (ng) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|---|---|

| This compound (nortracheloside) | 2.78 | 9.27 | 0.43 | 1.08 |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are crucial parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For lignans structurally similar to this compound, found in Trachelospermum jasminoides, these values have been established through HPLC-UV analysis. researchgate.net

In a study validating a method for the simultaneous determination of 14 related dibenzylbutyrolactone lignans, the LODs ranged from 0.08 to 0.28 µg/mL, and the LOQs ranged from 0.25 to 0.92 µg/mL. researchgate.net These values indicate the high sensitivity of the chromatographic method for this class of compounds. While specific data for this compound is not detailed in this study, the provided ranges for its close analogues are considered representative for analytical planning.

Table 1: Indicative LOD and LOQ values for related lignan compounds.

| Parameter | Value Range (µg/mL) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.08 - 0.28 | researchgate.net |

| Limit of Quantification (LOQ) | 0.25 - 0.92 | researchgate.net |

Precision, Repeatability, and Stability Assessment

The precision of an analytical method describes the closeness of repeated individual measurements. It is typically assessed at two levels: intra-day (repeatability) and inter-day precision. For the analysis of related lignans, an HPLC-UV method demonstrated excellent precision, with intra-day and inter-day relative standard deviations (RSD) being less than 3.0%. nih.gov

Stability assessments are also vital to ensure that the compound does not degrade during the analytical process. In the same study, the stability of the sample solution was evaluated over 24 hours, with RSD values for the analytes being less than 3.0%, confirming that the compounds remained stable under the experimental conditions. nih.gov Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also a common practice to establish the stability-indicating nature of an analytical method. researchgate.netnih.gov

Table 2: Precision and Stability Data for Analogous Lignan Analysis.

| Parameter | Relative Standard Deviation (RSD) | Reference |

|---|---|---|

| Intra-day Precision | < 3.0% | nih.gov |

| Inter-day Precision | < 3.0% | nih.gov |

| Sample Stability (24h) | < 3.0% | nih.gov |

Accuracy and Recovery Studies

Accuracy is determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then quantified. The percentage of the analyte recovered indicates the accuracy of the method. For methods analyzing multiple lignans in Trachelospermum jasminoides, the recovery rates were found to be between 96.9% and 103.5%, with RSD values below 3.0%. nih.gov These results signify that the analytical method is highly accurate for quantifying these compounds within the plant matrix.

Table 3: Accuracy/Recovery Data for Related Lignan Compounds.

| Parameter | Value Range | RSD | Reference |

|---|---|---|---|

| Recovery | 96.9% - 103.5% | < 3.0% | nih.gov |

Development and Application of Reference Standards